molecular formula C23H20N6OS B11973844 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

Cat. No.: B11973844
M. Wt: 428.5 g/mol
InChI Key: QBTJUZQPEMQBJS-MFKUBSTISA-N
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Description

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a hydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide to yield the triazole derivative. The final step involves the condensation of the triazole derivative with pyridine-3-carbaldehyde under acidic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted triazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the hydrazide moiety can form hydrogen bonds with biological molecules, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide apart is its unique combination of a triazole ring, a sulfanyl group, and a hydrazide moiety. This structure allows it to interact with a wide range of biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C23H20N6OS

Molecular Weight

428.5 g/mol

IUPAC Name

2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C23H20N6OS/c1-17-9-11-19(12-10-17)22-27-28-23(29(22)20-7-3-2-4-8-20)31-16-21(30)26-25-15-18-6-5-13-24-14-18/h2-15H,16H2,1H3,(H,26,30)/b25-15+

InChI Key

QBTJUZQPEMQBJS-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CN=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CN=CC=C4

Origin of Product

United States

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